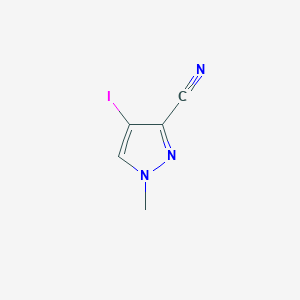

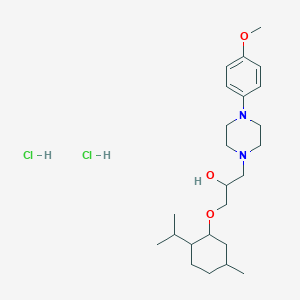

![molecular formula C21H22N2O5S B2742375 Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321896-89-2](/img/structure/B2742375.png)

Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of “Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” includes a benzothiazole ring, which is a heterocyclic compound. It also contains methoxy groups and an acetate group.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, similar compounds have been synthesized and analyzed for their in vitro antioxidant activity . The compounds were tested for their total antioxidant, free radical scavenging, and metal chelating activity .Aplicaciones Científicas De Investigación

Aldose Reductase Inhibition

Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate derivatives have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed significant inhibitory activity against aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. The highest potency was observed for specific derivatives, indicating their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have been synthesized and characterized, revealing good antimicrobial activity against a range of bacterial strains causing infections in various parts of the human body. This suggests their potential use in developing new antimicrobial agents (N. Mishra et al., 2019).

Anticancer Activity

Novel 4-thiazolidinones containing the benzothiazole moiety have been screened for their antitumor activity. Some of these compounds displayed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (D. Havrylyuk et al., 2010).

Electrocatalysis

An imidazole derivative incorporating a benzothiazole moiety has been synthesized and applied as a bifunctional electrocatalyst for the oxidation of ascorbic acid and adrenaline. This research demonstrates the utility of such compounds in electrochemical sensors, enabling the simultaneous determination of multiple analytes in complex biological matrices (N. Nasirizadeh et al., 2013).

Corrosion Inhibition

Cationic Schiff surfactants based on a benzothiazole derivative have been evaluated for their corrosion inhibition efficiency on carbon steel in hydrochloric acid. These studies reveal the excellent inhibitory properties of these compounds, suggesting their application in protecting metal surfaces against corrosion (S. M. Tawfik, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-12-8-13(2)19-15(9-12)23(11-18(24)28-5)21(29-19)22-20(25)14-6-7-16(26-3)17(10-14)27-4/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBGJVFGUYWGRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

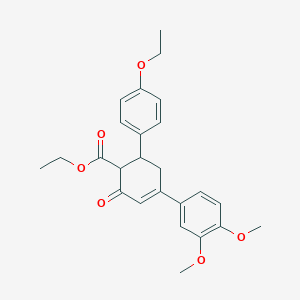

![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)

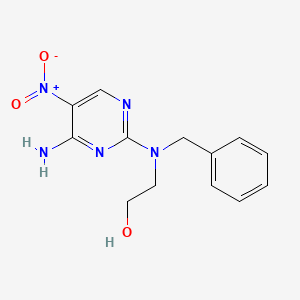

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)

![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)

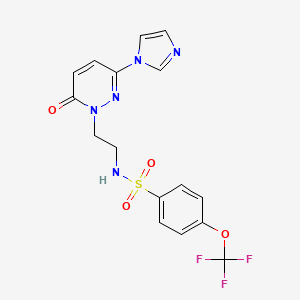

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

![N-[2-(2-Benzylpyrrolidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2742315.png)